(E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Catalog No.
S2710952
CAS No.
839702-44-2
M.F
C24H20N6OS
M. Wt
440.53
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene...

CAS Number

839702-44-2

Product Name

(E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

IUPAC Name

2-amino-N-(2-phenylethyl)-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide

Molecular Formula

C24H20N6OS

Molecular Weight

440.53

InChI

InChI=1S/C24H20N6OS/c25-22-20(24(31)26-13-12-16-7-2-1-3-8-16)21-23(29-19-11-5-4-10-18(19)28-21)30(22)27-15-17-9-6-14-32-17/h1-11,14-15H,12-13,25H2,(H,26,31)/b27-15+

InChI Key

VGSCWXAIOLMZAM-JFLMPSFJSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CS5)N

Solubility

not available
  • Origin: Information on the origin and inventor of this specific compound is currently unavailable.
  • Significance: There is no scientific literature available that explores the biological activity or potential applications of this particular molecule. However, the presence of known functional groups suggests potential areas for further investigation. The pyrrolo[2,3-b]quinoxaline core is present in various bioactive molecules []. The phenethyl group is a common pharmacophore associated with diverse biological activities []. Further research is needed to determine the specific properties of this compound.

Molecular Structure Analysis

The key features of the molecule include:

  • A central pyrrolo[2,3-b]quinoxaline core, which may be involved in interactions with biological targets [].
  • A phenethyl group attached to the nitrogen atom, potentially influencing lipophilicity and receptor interactions [].
  • A thiophene moiety, which could contribute to aromatic interactions and electronic properties.
  • An amide bond (carboxamide), a common functional group for hydrogen bonding and influencing solubility.
  • An exocyclic amine group, which could be involved in hydrogen bonding and potentially influence acidity/basicity.

Chemical Reactions Analysis

  • The synthesis might involve the condensation of a phenethylamine derivative with a pyrrolo[2,3-b]quinoxalinone intermediate, followed by further functionalization with a thiophene moiety and introduction of the amide group.
  • The exocyclic amine and amide functionalities could participate in various acid-base reactions.

Physical And Chemical Properties Analysis

No data is currently available on physical and chemical properties like melting point, boiling point, solubility, or stability.

There is no scientific literature available on the mechanism of action of this specific molecule.

Due to the lack of research, no information is available on potential safety hazards or toxicological properties.

Future Research Directions

  • Synthesis and characterization of the molecule.
  • Investigation of its biological activity using relevant in vitro and in vivo assays.
  • Computational modeling to predict potential interactions with biological targets.

While there is no scientific literature explicitly mentioning this specific molecule, a search of scientific databases reveals research on similar compounds with the pyrrolo[2,3-b]quinoxaline core. These studies suggest potential applications in areas such as:

  • Antimicrobial activity: Some pyrrolo[2,3-b]quinoxaline derivatives have exhibited promising antibacterial and antifungal properties. [, ]
  • Anticancer activity: Certain studies have explored the antitumor potential of pyrrolo[2,3-b]quinoxaline derivatives. []

XLogP3

4.9

Dates

Modify: 2023-08-16

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